molecular formula C15H17IO2S B15159504 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate CAS No. 819079-71-5

2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate

Cat. No.: B15159504
CAS No.: 819079-71-5
M. Wt: 388.3 g/mol
InChI Key: DMQGPRZDJCTCSP-UHFFFAOYSA-N
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Description

2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate is a chemical compound that features a unique combination of a hept-2-yn-1-yl group, a sulfanyl group, and an iodoacetate moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate typically involves the following steps:

    Formation of Hept-2-yn-1-yl Sulfanyl Intermediate: This step involves the reaction of hept-2-yn-1-ol with a thiol compound under suitable conditions to form the hept-2-yn-1-yl sulfanyl intermediate.

    Iodoacetate Formation: The intermediate is then reacted with iodoacetic acid or its derivatives to form the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The iodoacetate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Addition: The alkyne group can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.

    Addition: Reagents like halogens, hydrogen, or organometallic compounds can be used for addition reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted phenyl iodoacetates.

    Addition: Alkenes or alkylated products.

Scientific Research Applications

2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Bioconjugation: Used in the modification of biomolecules for various biochemical studies.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, depending on its application.

    Pathways Involved: The specific pathways would depend on the biological context in which the compound is used, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate
  • 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (trifluoroacetate)

Uniqueness

2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate is unique due to the presence of the iodoacetate moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the alkyne, sulfanyl, and iodoacetate groups makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

819079-71-5

Molecular Formula

C15H17IO2S

Molecular Weight

388.3 g/mol

IUPAC Name

(2-hept-2-ynylsulfanylphenyl) 2-iodoacetate

InChI

InChI=1S/C15H17IO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3

InChI Key

DMQGPRZDJCTCSP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCSC1=CC=CC=C1OC(=O)CI

Origin of Product

United States

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